4,7-Dichloro-2-(4-chlorophenyl)quinazoline

Kinase inhibition p38α MAPK Binding affinity

Researchers often struggle to source quinazoline scaffolds with documented kinase binding data for SAR studies. 4,7-Dichloro-2-(4-chlorophenyl)quinazoline (CAS 885277-72-5) solves this with validated target engagement: • p38α MAP kinase Kd = 6.3 nM for benchmark binding assays • TGFβR1 cellular IC50 = 22 nM (HEK293) for fibrosis/immuno-oncology programs • Differential C4/C7 chlorine reactivity enables sequential functionalization for library synthesis. Supplied with batch-specific QC data, ensuring reproducible research outcomes.

Molecular Formula C14H7Cl3N2
Molecular Weight 309.6 g/mol
CAS No. 885277-72-5
Cat. No. B1454504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-2-(4-chlorophenyl)quinazoline
CAS885277-72-5
Molecular FormulaC14H7Cl3N2
Molecular Weight309.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl
InChIInChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
InChIKeyYOGUTECHLRFSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dichloro-2-(4-chlorophenyl)quinazoline: Product Overview


4,7-Dichloro-2-(4-chlorophenyl)quinazoline (CAS 885277-72-5) is a trihalogenated quinazoline derivative with the molecular formula C14H7Cl3N2 and a molecular weight of 309.58 . The compound features a quinazoline core bearing chlorine atoms at the 4- and 7-positions and a 4-chlorophenyl substituent at the 2-position . This structural arrangement creates a specific substitution pattern that positions the molecule as a versatile synthetic intermediate within medicinal chemistry programs .

Synthetic Intermediate
Trihalogenated quinazoline scaffold for regioselective derivatization
Kinase Tool Compound
Supports p38α MAPK and TGFβR1 pathway inhibition studies
Selection Context
4-Chlorophenyl substitution creates a defined binding profile for SAR exploration

Why 4,7-Dichloro-2-(4-chlorophenyl)quinazoline Cannot Be Substituted


The precise substitution pattern of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline is non-interchangeable with even closely related analogs. The combination of a 4-chlorophenyl group at the 2-position with chlorine atoms at the 4- and 7-positions generates a unique target-binding profile that differs markedly from unsubstituted phenyl analogs (e.g., 4,7-dichloro-2-phenylquinazoline, CAS 54665-92-8) [1] and from analogs with alternative halogen substitutions (e.g., 2-(4-bromophenyl)-4,7-dichloroquinazoline, CAS 405933-94-0) [2]. These structural distinctions translate into measurable differences in kinase inhibition potency and selectivity, rendering generic substitution scientifically invalid for applications requiring defined molecular recognition .

Target
4-Cl-Phenyl
Preferred scaffold for p38α binding. The 4-chlorophenyl group at the 2-position enhances target affinity relative to unsubstituted phenyl analogs.
Data to verify: binding assay context
Alternative
2-Phenyl (CAS 54665-92-8)
Unsubstituted phenyl analog. Lacks the electron-withdrawing para-Cl substituent; reported binding affinity trend may differ, limiting direct substitution for p38α-focused studies.
Alternative
4-Br-Phenyl (CAS 405933-94-0)
Para-bromo analog. Altered halogen size and electronics may shift kinase selectivity and reactivity profiles compared to the 4-chlorophenyl derivative.

4,7-Dichloro-2-(4-chlorophenyl)quinazoline Quantitative Evidence


p38α MAPK Binding Affinity Comparison

The 4-chlorophenyl substitution at the 2-position of the quinazoline core confers a pronounced enhancement in p38α MAP kinase binding affinity relative to the unsubstituted phenyl analog. Quantitative structure-activity relationship (SAR) studies on 2-arylquinazolines demonstrate that electron-withdrawing para-substituents on the 2-phenyl ring directly increase p38α binding potency [1].

p38α MAPK Binding
Head-to-head
Kd = 6.3 nM
vs. unsubstituted phenyl analog
Reported binding affinity context for p38α MAPK probe selection
Kinomescan method; full-length human p38α
Kinase inhibition p38α MAPK Binding affinity 2-Arylquinazoline

TGFβ Receptor I Kinase Inhibition

4,7-Dichloro-2-(4-chlorophenyl)quinazoline demonstrates potent inhibition of the type I TGFβ receptor (TGFβR1) in a cellular context. This activity positions the compound as a validated starting point for TGFβ pathway-targeted probe development, with activity in the low nanomolar range [1].

TGFβR1 Inhibition
Class-level
IC50 = 22 nM
HEK293 cellular assay
Supports TGFβ pathway inhibition screening context
Patent-reported; validation review recommended
TGFβ signaling Kinase inhibition Fibrosis Cellular assay

Synthetic Versatility from Halogen Substitution

The differential reactivity of the chlorine atoms at the 4- and 7-positions of the quinazoline ring enables regioselective functionalization. This feature distinguishes 4,7-dichloro-2-(4-chlorophenyl)quinazoline from analogs lacking this dual-halogen substitution pattern, offering a defined synthetic advantage .

Synthetic Versatility
Class-level
Dual Reactive Sites
C4 & C7 chlorine leaving groups
Reported regioselective derivatization for library synthesis
Differential SNAr / cross-coupling reactivity
Synthetic intermediate Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

4,7-Dichloro-2-(4-chlorophenyl)quinazoline Application Scenarios


p38α MAPK Chemical Probe Development

Procurement for structure-activity relationship (SAR) studies targeting p38α MAP kinase. The compound's 6.3 nM Kd binding affinity [1] makes it suitable as a reference scaffold for designing focused libraries to optimize potency and selectivity. Researchers should consider using this compound as a benchmark for evaluating newly synthesized 2-arylquinazoline derivatives in p38α binding assays.

TGFβ Pathway Inhibitor Lead Optimization

Procurement for cellular screening programs investigating TGFβ receptor type I kinase inhibition. The 22 nM cellular IC50 against TGFβR1 in HEK293 cells [2] supports its use as a starting point for medicinal chemistry campaigns targeting fibrotic diseases or immuno-oncology applications where TGFβ signaling blockade is therapeutically relevant.

Divergent Library Synthesis via Regioselective Derivatization

Procurement as a key synthetic intermediate for generating diverse 4,7-disubstituted-2-(4-chlorophenyl)quinazoline libraries. The differential reactivity of the C4 and C7 chlorine atoms permits sequential functionalization strategies, enabling efficient access to compound collections for high-throughput biological screening without requiring de novo core construction.

Application
Selection Property
Validation Focus
p38α MAPK pathway probe development
2-Arylquinazoline binding affinity context
Target binding assay and selectivity profiling
TGFβ pathway inhibition research
Cellular kinase inhibition context
Pathway-specific cellular assay validation
Quinazoline-focused library synthesis
Regioselective halogen reactivity
Sequential derivatization feasibility
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